molecular formula C18H11ClN2O4 B2984107 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one CAS No. 892756-67-1

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one

Cat. No.: B2984107
CAS No.: 892756-67-1
M. Wt: 354.75
InChI Key: HKUUIFPPBGRJAZ-UHFFFAOYSA-N
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Description

3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one ( 892756-67-1) is a synthetic hybrid compound incorporating distinct coumarin and 1,2,4-oxadiazole pharmacophores, making it a candidate for investigating new therapeutic strategies, particularly for metabolic and infectious diseases. Its primary research value lies in its potential as a dual inhibitor of the carbohydrate-digesting enzymes α-glucosidase and α-amylase . Inhibiting these enzymes is a recognized therapeutic approach for managing postprandial hyperglycemia in Type 2 Diabetes Mellitus . Computational studies have identified coumarin derivatives structurally similar to this compound as promising leads for such dual inhibition, suggesting its potential application in antidiabetic drug discovery research . The compound's structure is key to its research utility. The coumarin (2H-chromen-2-one) scaffold is a benzopyrone known for a broad spectrum of biological activities. Substitutions at the C-3 and C-4 positions of the coumarin core, as seen in this molecule, are frequently coveted for developing new antibacterial agents . Furthermore, the 1,2,4-oxadiazole ring, an aromatic heterocycle, is a privileged scaffold in medicinal chemistry. It is often utilized as an ester or amide bioisostere, which can enhance metabolic stability and influence pharmacodynamic and pharmacokinetic properties . The 4-chlorophenyl substitution on the oxadiazole ring may contribute to biological activity by modulating the molecule's electron distribution and lipophilicity. Researchers can explore this compound as a novel chemical entity in various screening programs. Its proposed mechanisms of action, based on its structural features, include enzyme inhibition and potential interaction with other biological targets common to coumarin and oxadiazole derivatives. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O4/c1-23-14-4-2-3-11-9-13(18(22)24-15(11)14)17-20-16(21-25-17)10-5-7-12(19)8-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUUIFPPBGRJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of the 4-chlorophenyl hydrazine, which is then reacted with an appropriate carboxylic acid derivative to form the oxadiazole ring. The final step involves the cyclization of the intermediate with a suitable coumarin derivative under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

4-Chlorophenyl vs. 4-Fluorophenyl Oxadiazoles

  • 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide ():
    Replacing the 4-chlorophenyl group with 4-fluorophenyl introduces a smaller, more electronegative substituent. Fluorine’s strong electron-withdrawing effect may enhance binding to electron-rich enzyme pockets, as seen in its higher receptor affinity in antituberculosis screens compared to chlorinated analogues .

4-Chlorophenyl vs. 4-Methylphenyl Oxadiazoles

  • 8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one ():
    Substituting chlorine with a methyl group reduces electronegativity and increases hydrophobicity. The ethoxy group at position 8 (vs. methoxy in the target compound) further elevates lipophilicity, which may enhance blood-brain barrier penetration but could also increase metabolic degradation risks .

Analogues with Varied Core Scaffolds

Coumarin vs. Dihydrochromen-4-one Cores

  • 2-(1,2,4-Oxadiazol-5-yl)-2,3-dihydro-4H-chromen-4-ones ():
    These compounds feature a partially saturated chromen-4-one core, reducing planarity compared to the fully aromatic coumarin in the target compound. Saturation may limit intercalation with DNA or proteins but improve solubility. Synthesized via CDI-mediated cyclocondensation, these derivatives highlight the versatility of oxadiazole coupling to diverse cores .

Coumarin vs. Thiophene-Triazole Hybrids

  • Thieno[3,2-d]pyrimidine derivatives (): Compounds like 19b (5-(4-chlorophenyl)-{3-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]-pyrimidin-7-yl}-thiophene-2-carboxylic acid) exhibit anticancer activity surpassing doxorubicin.

Nematocidal Activity in Thiadiazole-Oxadiazole Hybrids

  • N-(5-(((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4p) (): This compound’s thioether linker and thiadiazole core differentiate it from the target compound, but the shared 4-chlorophenyl-oxadiazole motif correlates with strong nematocidal activity.

Amide vs. Ether Linkages

  • 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide (): The amide group introduces hydrogen-bonding capacity absent in the target compound. Such modifications can improve solubility but may reduce metabolic stability compared to ether-linked coumarins .

Biological Activity

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one, a compound featuring both oxadiazole and chromenone moieties, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structure:

Chemical Structure

Molecular Formula: C22H23ClN4O3
Molecular Weight: 422.89 g/mol
IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors containing both the oxadiazole and chromenone structures. The method generally includes the use of various reagents and solvents under controlled conditions to yield high-purity products.

Antitumor Activity

Recent studies have demonstrated that compounds containing oxadiazole and chromenone rings exhibit significant antitumor properties. For instance, a related study reported that derivatives with similar structures showed cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma) and MCF-7 (breast cancer) cells. The IC50 values for these compounds ranged from 10 µM to 30 µM, indicating moderate to high potency against tumor cells .

CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BMCF-725
Compound CSW62020

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be in the range of 50 to 100 µg/mL .

The proposed mechanism of action for the biological activity of this compound includes:

  • Inhibition of DNA synthesis: Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Apoptosis induction: The ability to trigger programmed cell death pathways is crucial for its antitumor effects.

Case Studies

  • Study on Antitumor Effects: A recent study focused on a series of oxadiazole derivatives, including the target compound. It was found that these derivatives inhibited cell proliferation through apoptosis induction in vitro. The study concluded that structural modifications significantly influenced their potency .
  • Antimicrobial Efficacy: A comparative study assessed the antimicrobial activity of several oxadiazole derivatives against common pathogens. The results indicated that compounds with halogen substitutions, such as chlorine in this case, exhibited enhanced activity compared to their unsubstituted counterparts .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one?

A general approach involves cyclocondensation reactions between substituted chromenone precursors and amidoximes. For example, 4-oxochromane-2-carboxylic acids can react with amidoximes in dimethylformamide (DMF) using 1,1'-carbonyldiimidazole (CDI) as an activating agent. This method achieves yields of 65–85% and avoids harsh conditions, preserving sensitive functional groups like the 8-methoxy substituent . Key steps include:

  • Activation of the carboxylic acid with CDI.
  • Cyclization with amidoximes under reflux (90–100°C).
  • Purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : To confirm the presence of the 8-methoxy group (δ ~3.8–4.0 ppm for methoxy protons) and the oxadiazole-chromenone linkage (e.g., aromatic protons at δ 6.8–8.2 ppm) .
  • HRMS : Validates molecular weight and fragmentation patterns, particularly for the 4-chlorophenyl-oxadiazole moiety .
  • X-ray crystallography : Resolves bond angles and confirms stereoelectronic effects of the chlorophenyl group using SHELXL for refinement .

Q. What are the primary pharmacological targets explored for this scaffold?

The compound’s 1,2,4-oxadiazole and chromenone moieties are associated with:

  • Heat Shock Protein (HSP) inhibition : Structural analogs (e.g., pyrazole-thiazole-coumarin hybrids) show nanomolar activity .
  • GPCR modulation : Oxadiazole derivatives interact with cannabinoid and adenosine receptors, suggesting potential neurological applications .

Advanced Research Questions

Q. How can researchers optimize synthesis yields while minimizing side reactions?

  • Parameter screening : Use a design of experiments (DoE) approach to test variables (e.g., solvent polarity, CDI stoichiometry, reaction time). DMF is optimal due to its high boiling point and compatibility with CDI .
  • Side-product analysis : Monitor byproducts (e.g., uncyclized intermediates) via TLC or LC-MS. Adjust reaction time or temperature to suppress hydrolysis of the oxadiazole ring .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, improving yield by 10–15% in preliminary trials .

Q. How to address contradictions in crystallographic data refinement (e.g., thermal motion vs. disorder)?

  • SHELXL refinement strategies :
    • Apply TWIN/BASF commands for twinned crystals (common in chlorophenyl derivatives due to planar stacking).
    • Use ISOR restraints to model anisotropic displacement parameters for the oxadiazole ring .
    • Validate with R-free cross-validation to avoid overfitting.
  • Complementary techniques : Pair X-ray data with DFT calculations to resolve ambiguous electron density regions .

Q. What advanced strategies elucidate structure-activity relationships (SAR) for analogs?

  • Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on bioactivity .
  • Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding at the oxadiazole N–O group) .
  • In silico ADMET profiling : Predict metabolic stability (e.g., CYP450 interactions) using SwissADME or pkCSM .

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